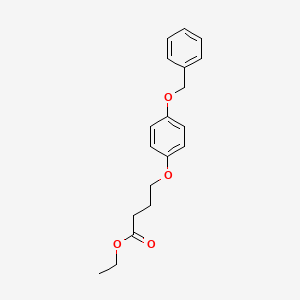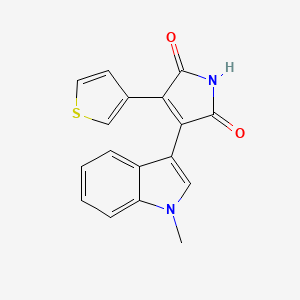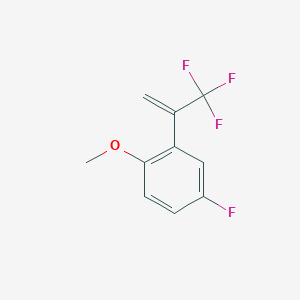
HS-PEG5-CH2CH2NH2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These compounds contain the dialkyl ether functional group, with the formula ROR’, where R and R’ are alkyl groups . This compound is also known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of HS-PEG5-CH2CH2NH2 (hydrochloride) involves several steps. One common method includes the reaction of hexaethylene glycol with thiol and amine groups under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance yield and purity.
Analyse Chemischer Reaktionen
HS-PEG5-CH2CH2NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
HS-PEG5-CH2CH2NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and as a linker in the synthesis of bioconjugates.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Wirkmechanismus
The mechanism of action of HS-PEG5-CH2CH2NH2 (hydrochloride) involves its interaction with specific molecular targets and pathways. For example, it may act as an acetylcholinesterase inhibitor, affecting neurotransmission in the nervous system . The compound’s thiol and amine groups allow it to form covalent bonds with target proteins, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
HS-PEG5-CH2CH2NH2 (hydrochloride) can be compared with other similar compounds such as:
Hexaethylene glycol dithiol: This compound has similar ether linkages but contains two thiol groups instead of one thiol and one amine group.
1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane: This compound contains azide groups instead of thiol and amine groups, making it useful for click chemistry applications.
The uniqueness of HS-PEG5-CH2CH2NH2 (hydrochloride) lies in its combination of thiol and amine functionalities, which provide versatility in chemical reactions and applications.
Eigenschaften
Molekularformel |
C12H28ClNO5S |
|---|---|
Molekulargewicht |
333.87 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride |
InChI |
InChI=1S/C12H27NO5S.ClH/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19;/h19H,1-13H2;1H |
InChI-Schlüssel |
GKYFFJIGJXTCAR-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCS)N.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethanone, 1-[2,4-dihydroxy-3-(trifluoromethyl)phenyl]-](/img/structure/B8272272.png)

![6,7-Dihydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B8272281.png)









![3-(4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-ol](/img/structure/B8272349.png)

